1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine
Description
Properties
IUPAC Name |
5-methyl-3-[(3-methylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-4-3-5-13(6-8)7-10-11-9(2)14-12-10/h1,3-7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSNACNKORRKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCCC(=C)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an isocyanate, followed by cyclization to form the oxadiazole ring. The methylenepiperidine moiety can be introduced through a subsequent alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2,4-oxadiazole: Lacks the methylenepiperidine moiety, resulting in different chemical and biological properties.
5-Methyl-1,2,4-oxadiazole: Similar core structure but without the piperidine substitution.
3-((3-Methylenepiperidin-1-yl)methyl)-1,2,4-oxadiazole: Similar structure but with variations in the substitution pattern.
Uniqueness
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine is unique due to the presence of both the oxadiazole ring and the methylenepiperidine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole moiety is known for its potential in medicinal chemistry due to its ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit the growth of various human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) through mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(4-Amino-1,2,5-Oxadiazol-3-YL) | MCF-7 | 12.5 | Apoptosis induction |
| 5-Fluorouracil Derivative | A549 | 15.0 | Thymidylate synthase inhibition |
| 1-[5-(4-Methoxyphenyl)-[1,3,4]Oxadiazol-2-Yl] Piperazine | DU-145 | 8.0 | Cell cycle arrest |
Antimicrobial Activity
Compounds featuring the oxadiazole structure have also been evaluated for their antimicrobial properties. Studies suggest that these derivatives can exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticonvulsant Activity
Recent investigations have highlighted the anticonvulsant potential of oxadiazole derivatives. In animal models, certain compounds demonstrated efficacy comparable to established antiepileptic drugs like phenytoin without significant neurotoxic effects . This suggests a promising therapeutic application in epilepsy management.
Table 2: Anticonvulsant Activity in Animal Models
| Compound | Model Used | Dose (mg/kg) | Efficacy (%) | Neurotoxicity Observed |
|---|---|---|---|---|
| 1-[5-(4-Methoxyphenyl)-[1,3,4]Oxadiazol-2-Yl] Piperazine | MES Model | 100 | 85 | No |
| Novel Oxadiazole Derivative | PTZ Model | 50 | 90 | None |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Some compounds act as antagonists or agonists at various receptors, including those involved in neurotransmission and inflammation.
- DNA Interaction : Certain derivatives can intercalate with DNA or inhibit topoisomerases, leading to disruptions in DNA replication.
Case Studies
A notable study published in Pharmaceutical Research highlighted the synthesis and biological evaluation of a series of oxadiazole derivatives. Among them, compounds with a piperazine moiety exhibited potent anticancer activity against multiple cell lines and were further explored for their structure-activity relationships (SAR) .
Another research effort focused on the synthesis of novel oxadiazole derivatives that were screened for anticonvulsant activity in rodent models. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced efficacy while minimizing toxicity .
Q & A
Q. What are the key synthetic pathways for 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine, and how are reaction conditions optimized?
Synthesis typically involves coupling the 5-methyl-1,2,4-oxadiazole moiety with a piperidine derivative via nucleophilic substitution or alkylation. Key steps include:
- Oxadiazole activation : Use of coupling agents like EDCI or DCC to facilitate bond formation between the oxadiazole and piperidine .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalytic optimization : Transition-metal catalysts (e.g., Pd/C) may improve yield in heterocyclic coupling reactions .
- Purity control : Post-synthesis purification via column chromatography or recrystallization ensures high-purity product .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and substituent positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared spectroscopy (FTIR) : Identifies functional groups (e.g., C=N in oxadiazole, C=C in methylidenepiperidine) .
- Purity assessment : HPLC with UV detection quantifies impurities using reverse-phase C18 columns .
Q. How does the compound’s electronic structure influence its reactivity?
- Oxadiazole ring : The electron-withdrawing nature of the 1,2,4-oxadiazole enhances electrophilic substitution at the methylidenepiperidine moiety .
- Piperidine conformation : The methylidene group introduces strain, increasing susceptibility to nucleophilic attack. Computational studies (DFT) can map electron density distributions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Analog synthesis : Modify substituents (e.g., halogenation of the oxadiazole or piperidine ring) and test against biological targets (e.g., enzymes, receptors) .
- In vitro assays : Use enzyme inhibition assays (e.g., IC₅₀ determination) or cell-based models to correlate structural changes with activity .
- Computational docking : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Replicate conditions : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
- Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, pH) affecting activity .
- Cross-validation : Compare results from orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization) .
Q. How can computational methods enhance synthesis and mechanistic understanding?
- Reaction pathway modeling : Quantum mechanical calculations (Gaussian, ORCA) simulate transition states and intermediates to identify rate-limiting steps .
- Machine learning (ML) : Train models on existing reaction datasets to predict optimal catalysts/solvents .
- Molecular dynamics (MD) : Simulate compound-target interactions over time to refine SAR hypotheses .
Q. What design-of-experiments (DoE) approaches optimize reaction yields or bioactivity?
- Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical parameters .
- Response surface methodology (RSM) : Model nonlinear relationships between variables and outputs (e.g., yield, IC₅₀) .
- Taguchi arrays : Robust optimization for large-scale synthesis with minimal experimental runs .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in enzymatic reactions .
- Spectroscopic trapping : Identify reactive intermediates (e.g., radicals) via EPR or fluorescence quenching .
- Metabolite profiling : LC-MS/MS traces metabolic pathways in cell cultures to identify active derivatives .
Methodological Considerations
Q. What strategies validate the compound’s stability under experimental conditions?
Q. How are bioactivity assays standardized to ensure reproducibility?
- Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples .
- Dose-response curves : Use at least 10 concentration points to calculate accurate EC₅₀/IC₅₀ values .
- Blinded analysis : Randomize sample order and assign coding to reduce observer bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
